Ethyl (pentafluorobenzoyl)acetate
Overview
Description
Ethyl (pentafluorobenzoyl)acetate is a chemical compound with the molecular formula C11H7F5O3 and a molecular weight of 282.17 . It is also known by the IUPAC name ethyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a boiling point of 103-104°C at 4 mmHg and a density of 1.43 g/mL at 25°C . The refractive index is 1.464 (lit.) .Scientific Research Applications
Synthesis Methods
Ethyl (pentafluorobenzoyl)acetate has been synthesized through various methods, contributing to its versatility in scientific research. Notably, Prudchenko, Barkhash, and Vorozhtsov (1965) developed two synthesis methods: condensation of pentafluorobenzoyl chloride with the ethoxymagnesium derivative of malonic ester, and ester condensation of ethyl pentafluorobenzoate with ethyl acetate. This synthesis versatility makes it a valuable compound in organic chemistry and materials science research (Prudchenko, Barkhash, & Vorozhtsov, 1965).
Chemical Analysis and Detection
In analytical chemistry, this compound plays a significant role in chromatographic and mass spectrometric analyses. For example, Matsumoto, Ishiwatari, and Hanya (1977) used ethyl acetate for identifying phenols and aromatic acids in river waters, demonstrating its utility in environmental monitoring (Matsumoto, Ishiwatari, & Hanya, 1977). Additionally, Wallace, Schwertner, Hamilton, and Shimek (1979) highlighted its use in clinical chemistry for determining ethosuximide and desmethylmethsuximide in plasma or serum, showcasing its application in medical research (Wallace et al., 1979).
Applications in Organic Synthesis
This compound has been employed in the synthesis of various organic compounds, indicating its relevance in organic synthesis. Kisil, Burgart, Saloutin, and Chupakhin (2001) discussed its use in the preparation of ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate and its copper chelates, which are crucial in the synthesis of fluorobenzopyran-4(2)-ones (Kisil, Burgart, Saloutin, & Chupakhin, 2001).
Pharmaceutical and Biochemical Research
In pharmaceutical and biochemical research, this compound derivatives have been explored for their potential applications. For instance, Lee et al. (1984) synthesized derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, which were tested for saluretic and diuretic activities, demonstrating its potential in drug development (Lee et al., 1984).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYMUUQGSQVFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375077 | |
Record name | Ethyl (pentafluorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3516-87-8 | |
Record name | Ethyl (pentafluorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (pentafluorobenzoyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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